molecular formula C22H31N3O2 B296185 N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide

Katalognummer: B296185
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: FFMPRZQCEHLIFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide, also known as CPP-109, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the brain. CPP-109 has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of a variety of neurological disorders.

Wirkmechanismus

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide works by inhibiting the activity of an enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This mechanism of action makes this compound a promising candidate for the treatment of a variety of neurological disorders that are characterized by excessive neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models and in vitro experiments. This compound has been found to increase the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This effect has been shown to be effective in reducing drug-seeking behavior in animal models of addiction, as well as reducing seizure activity in animal models of epilepsy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide for lab experiments is its specificity for GABA transaminase. This allows researchers to selectively target this enzyme without affecting other enzymes or neurotransmitters in the brain. However, the synthesis of this compound is a complex process that requires specialized equipment and technical expertise, which can be a limitation for some researchers.

Zukünftige Richtungen

There are numerous future directions for research on N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide. Some of the most promising areas of research include the development of new formulations and delivery methods that can improve the bioavailability and efficacy of the drug. Additionally, there is a need for further research on the safety and toxicity of this compound, as well as its potential interactions with other drugs and neurotransmitters in the brain. Finally, there is a need for clinical trials to evaluate the efficacy of this compound in humans for the treatment of addiction, epilepsy, and other neurological disorders.

Synthesemethoden

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide is synthesized through a series of chemical reactions that involve the coupling of various reagents and the use of specialized equipment. The synthesis process typically involves the use of solvents, catalysts, and other chemicals that must be carefully controlled to ensure the purity and potency of the final product. The synthesis of this compound is a complex process that requires a high degree of technical expertise and specialized equipment.

Wissenschaftliche Forschungsanwendungen

N-[2-(1-pyrrolidinyl)-5-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide has been the subject of numerous scientific studies that have investigated its potential therapeutic applications. Some of the most promising areas of research include the treatment of addiction, epilepsy, and other neurological disorders. This compound has been found to be effective in reducing drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction in humans.

Eigenschaften

Molekularformel

C22H31N3O2

Molekulargewicht

369.5 g/mol

IUPAC-Name

N-[5-(pyrrolidine-1-carbonyl)-2-pyrrolidin-1-ylphenyl]cyclohexanecarboxamide

InChI

InChI=1S/C22H31N3O2/c26-21(17-8-2-1-3-9-17)23-19-16-18(22(27)25-14-6-7-15-25)10-11-20(19)24-12-4-5-13-24/h10-11,16-17H,1-9,12-15H2,(H,23,26)

InChI-Schlüssel

FFMPRZQCEHLIFH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCCC3)N4CCCC4

Kanonische SMILES

C1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C(=O)N3CCCC3)N4CCCC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.